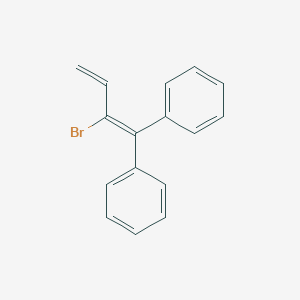
4-Isocyanatoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanatoaniline is an organic compound with the molecular formula C₇H₆N₂O. It is characterized by the presence of both an isocyanate group (-N=C=O) and an aniline group (a benzene ring with an amino group). This compound is of significant interest in various fields due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isocyanatoaniline can be synthesized through several methods. One common approach involves the reaction of aniline with phosgene, which produces the isocyanate group. This reaction typically requires careful control of temperature and pressure to ensure safety and efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves the phosgenation of aniline. This process is conducted in specialized reactors designed to handle the toxic and corrosive nature of phosgene. Alternative methods, such as non-phosgene routes, are also being explored to reduce environmental and safety concerns .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatoaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Alcohols and amines are typical nucleophiles that react with the isocyanate group under mild conditions.
Major Products:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with water.
Scientific Research Applications
4-Isocyanatoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and materials.
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and foams
Mechanism of Action
The mechanism of action of 4-Isocyanatoaniline involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form stable products like urethanes and ureas, which are valuable in various applications .
Comparison with Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the amino group.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Methylene diphenyl diisocyanate: Another diisocyanate used in industrial applications.
Uniqueness: 4-Isocyanatoaniline is unique due to the presence of both an isocyanate and an aniline group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the production of various specialized materials and compounds .
Properties
IUPAC Name |
4-isocyanatoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-1-3-7(4-2-6)9-5-10/h1-4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNKFEWTUSXCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563359 |
Source


|
| Record name | 4-Isocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51625-31-1 |
Source


|
| Record name | 4-Isocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

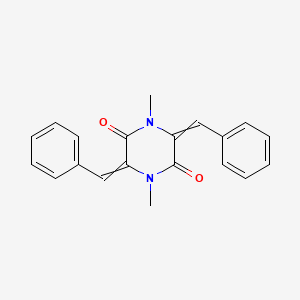
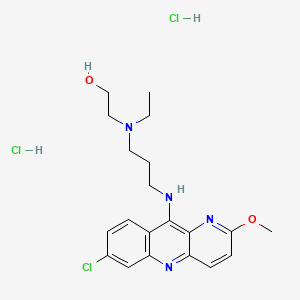
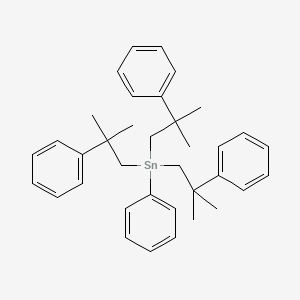
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
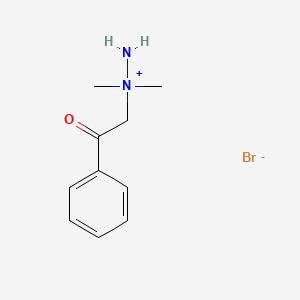
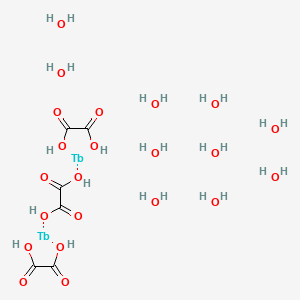
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
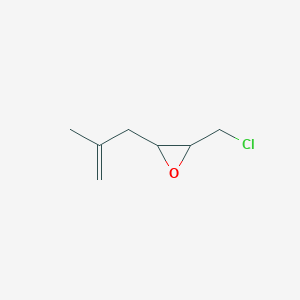
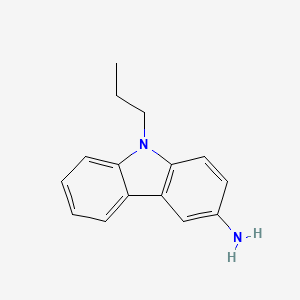
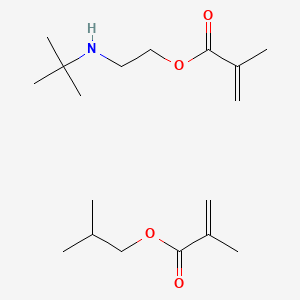

![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)
